molecular formula C12H14F3N5O4 B4376784 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4376784
M. Wt: 349.27 g/mol
InChI Key: AOMSKJNRMHAZPM-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the nitro group and other substituents. Common reagents used include hydrazines, aldehydes, and nitrating agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance yield and safety. These reactors allow for better control of reaction conditions and the handling of potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres .

Major Products

Major products from these reactions include various substituted pyrazoles and derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are subjects of ongoing research .

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O4/c1-7-4-11(22,12(13,14)15)19(17-7)9(21)10(2,3)18-6-8(5-16-18)20(23)24/h5-6,22H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMSKJNRMHAZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)(C)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 2
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 3
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 4
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 5
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Reactant of Route 6
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE

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